2-(Propylamino)benzonitrile

Beschreibung

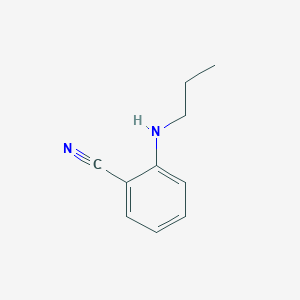

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(propylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6,12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIOPQYCYPGLIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447574 | |

| Record name | 2-(Propylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74396-53-5 | |

| Record name | 2-(Propylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-(Propylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected spectroscopic data for 2-(Propylamino)benzonitrile, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are designed to offer not just raw data, but a detailed interpretation based on foundational principles and comparative analysis with analogous structures. This document will serve as a practical reference for the characterization of this and similar N-alkylated aminobenzonitriles.

Molecular Structure and Spectroscopic Overview

2-(Propylamino)benzonitrile possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule integrates a benzonitrile core, providing characteristic aromatic signals, with a secondary propylamino group, which introduces aliphatic features and an active proton on the nitrogen. The ortho-substitution pattern on the benzene ring influences the electronic environment and, consequently, the spectral output.

A comprehensive spectroscopic analysis is crucial for unambiguous structure elucidation and purity assessment. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Formula: C₁₀H₁₂N₂ Molecular Weight: 160.22 g/mol CAS Number: 74396-53-5[1]

Caption: Molecular structure of 2-(Propylamino)benzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-(Propylamino)benzonitrile, both ¹H and ¹³C NMR will provide a wealth of information. The following predictions are based on established chemical shift ranges and data from analogous compounds such as benzonitrile and 2-aminobenzonitrile[2][3].

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the propyl group, and the N-H proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.4 - 7.6 | Doublet of Doublets | 1H | Ar-H | Aromatic proton ortho to the nitrile group, deshielded by its electron-withdrawing effect. |

| ~ 7.2 - 7.4 | Multiplet | 2H | Ar-H | Overlapping signals of the other two aromatic protons. |

| ~ 6.6 - 6.8 | Doublet of Doublets | 1H | Ar-H | Aromatic proton ortho to the amino group, shielded by its electron-donating effect. |

| ~ 4.5 - 5.5 | Broad Singlet | 1H | N-H | The chemical shift is variable and depends on concentration and solvent. The broadness is due to quadrupolar relaxation and potential exchange. |

| ~ 3.2 - 3.4 | Triplet | 2H | N-CH₂- | Protons on the methylene group attached to the nitrogen are deshielded by the adjacent electronegative atom. |

| ~ 1.6 - 1.8 | Sextet | 2H | -CH₂-CH₂- | Methylene protons of the propyl chain, showing coupling to the adjacent CH₂ and CH₃ groups. |

| ~ 0.9 - 1.1 | Triplet | 3H | -CH₃ | Terminal methyl group protons of the propyl chain. |

Experimental Protocol for ¹H NMR:

-

Dissolve approximately 5-10 mg of 2-(Propylamino)benzonitrile in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the multiplicities.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 - 155 | Ar-C-N | Aromatic carbon attached to the nitrogen, significantly deshielded. |

| ~ 132 - 135 | Ar-C | Aromatic carbons ortho and para to the amino group. |

| ~ 118 - 120 | C≡N | Nitrile carbon, a characteristic downfield signal. |

| ~ 115 - 118 | Ar-C | Aromatic carbons meta to the amino group. |

| ~ 110 - 115 | Ar-C-CN | Quaternary aromatic carbon attached to the nitrile group. |

| ~ 45 - 50 | N-CH₂- | Methylene carbon attached to nitrogen. |

| ~ 22 - 25 | -CH₂-CH₂- | Central methylene carbon of the propyl group. |

| ~ 11 - 14 | -CH₃ | Terminal methyl carbon. |

Experimental Protocol for ¹³C NMR:

-

Prepare the sample as described for ¹H NMR, using a slightly higher concentration if necessary (20-50 mg).

-

Acquire the spectrum on a 125 MHz NMR spectrometer using a standard pulse program with proton decoupling.

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(Propylamino)benzonitrile is expected to be dominated by absorptions from the N-H, C-H, C≡N, and C=C bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3350 - 3450 | Medium, Sharp | N-H stretch | Secondary Amine |

| ~ 3000 - 3100 | Medium | C-H stretch | Aromatic |

| ~ 2850 - 2960 | Medium to Strong | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~ 2220 - 2240 | Strong, Sharp | C≡N stretch | Nitrile |

| ~ 1600 and 1475 | Medium to Strong | C=C stretch | Aromatic Ring |

| ~ 1250 - 1350 | Medium | C-N stretch | Aryl-Amine |

Experimental Protocol for IR Spectroscopy (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid or liquid sample of 2-(Propylamino)benzonitrile directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique that will likely be employed.

Predicted Mass Spectrum Data (EI):

-

Molecular Ion (M⁺): m/z = 160. This peak corresponds to the intact molecule with one electron removed.

-

Base Peak: m/z = 131. This is expected to be the most abundant fragment, resulting from the loss of an ethyl group (•CH₂CH₃) from the molecular ion via alpha-cleavage, a characteristic fragmentation of amines.

-

Other Key Fragments:

-

m/z = 117: Loss of the propyl group (•C₃H₇).

-

m/z = 104: Fragmentation of the aromatic ring.

-

m/z = 90: Further fragmentation of the aromatic portion.

-

Caption: Predicted major fragmentation pathway for 2-(Propylamino)benzonitrile in EI-MS.

Experimental Protocol for GC-MS (EI):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Inject the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

The GC will separate the compound from any impurities before it enters the MS.

-

The MS will ionize the sample (typically with a 70 eV electron beam) and separate the resulting ions based on their mass-to-charge ratio.

-

The resulting mass spectrum is then recorded and analyzed.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary set of data for the comprehensive characterization of 2-(Propylamino)benzonitrile. This guide outlines the expected spectroscopic features based on established chemical principles and data from analogous structures. By following the provided protocols and using the interpretive guidance, researchers can confidently identify and assess the purity of this compound in their work. The trustworthiness of any experimental data relies on a systematic approach to acquisition and a thorough, well-reasoned interpretation, as laid out in this document.

References

-

NIST Chemistry WebBook. Benzonitrile, 2-amino-. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. 4-(Propylamino)benzonitrile. [Link]

Sources

An In-depth Technical Guide to 2-(Propylamino)benzonitrile: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-(Propylamino)benzonitrile (CAS No. 74396-53-5), a bifunctional aromatic molecule of interest to researchers in medicinal chemistry and organic synthesis. As a derivative of 2-aminobenzonitrile, this compound serves as a valuable intermediate for the synthesis of more complex heterocyclic structures and potential pharmaceutical agents. This document moves beyond a simple data sheet to offer insights into the molecule's structural characteristics, plausible synthetic routes, and its potential within the landscape of drug discovery.

Core Physicochemical Properties

2-(Propylamino)benzonitrile is a substituted aromatic nitrile. While it is available commercially from various suppliers, detailed experimental data on its physical properties such as melting and boiling points are not widely published in peer-reviewed literature. A GHS Safety Data Sheet for the compound also notes that this data is not available[1]. The information available from suppliers is summarized below.

| Property | Value | Source(s) |

| CAS Number | 74396-53-5 | [2][3] |

| Molecular Formula | C₁₀H₁₂N₂ | [2] |

| Molecular Weight | 160.22 g/mol | [2] |

| Physical State | Not available | [1] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Insoluble in water; soluble in common organic solvents (inferred) | [4] |

| Storage | Sealed in a dry environment at 2-8°C | [2] |

| HS Code | 29269090 | [2] |

The inference of solubility in organic solvents is based on the properties of its parent structures, 2-aminobenzonitrile and benzonitrile, both of which exhibit good solubility in solvents like ethanol, ether, and acetone[4][5].

Predicted Spectroscopic Profile: A Structural Elucidation

While specific, authenticated spectra for 2-(Propylamino)benzonitrile are not publicly available, its structure can be confidently confirmed using standard spectroscopic techniques. Based on established principles, the following spectral characteristics are predicted.

Infrared (IR) Spectroscopy

The IR spectrum provides clear confirmation of the key functional groups.

-

N-H Stretch: A sharp to medium absorption band is expected in the region of 3350-3450 cm⁻¹. The sharpness of this peak, as opposed to a broad O-H stretch, is characteristic of a secondary amine.

-

C-H (sp³) Stretch: Absorption bands just below 3000 cm⁻¹ (approx. 2870-2960 cm⁻¹) will confirm the presence of the propyl group's aliphatic C-H bonds.

-

C≡N (Nitrile) Stretch: A sharp, strong, and highly characteristic absorption band is predicted to appear in the 2220-2230 cm⁻¹ region. This peak is a definitive marker for the nitrile functional group.

-

C=C (Aromatic) Stretch: Multiple sharp, medium-intensity bands are expected in the 1580-1610 cm⁻¹ and 1450-1500 cm⁻¹ regions, confirming the presence of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure and connectivity of the molecule.

¹H NMR Spectroscopy (Predicted Shifts in CDCl₃):

-

Aromatic Protons (4H): The four protons on the benzene ring will appear as a complex multiplet pattern between ~6.6 and 7.5 ppm. The proton ortho to the electron-donating -NH group is expected to be the most upfield (~6.6 ppm), while the proton ortho to the electron-withdrawing -CN group will be the most downfield (~7.4-7.5 ppm).

-

N-H Proton (1H): A broad singlet is expected, likely in the 4.5-5.5 ppm region, which would disappear upon D₂O exchange. Its chemical shift can be highly variable depending on concentration and solvent.

-

Methylene Protons (-NH-C H₂-) (2H): A triplet is predicted around 3.1-3.3 ppm, coupled to the adjacent methylene group of the propyl chain.

-

Methylene Protons (-CH₂-C H₂-CH₃) (2H): A sextet (or multiplet) is expected in the 1.6-1.8 ppm range, coupled to the five adjacent protons on both sides.

-

Methyl Protons (-CH₂-C H₃) (3H): A triplet is predicted around 0.9-1.0 ppm, coupled to the adjacent methylene group.

¹³C NMR Spectroscopy (Predicted Shifts in CDCl₃):

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (~110-150 ppm). The carbon atom attached to the nitrogen (-C-NH) will be the most upfield-shifted aromatic carbon due to the strong electron-donating effect of the nitrogen.

-

Nitrile Carbon (-C≡N) (1C): A signal of medium intensity is expected in the 117-120 ppm range.

-

Aliphatic Carbons (3C):

-

-NH-CH₂-: ~45-50 ppm

-

-CH₂-CH₂-CH₃: ~22-25 ppm

-

-CH₂-CH₃: ~11-13 ppm

-

Synthesis and Reactivity: A Practical Approach

The synthesis of 2-(propylamino)benzonitrile can be approached through several established organic chemistry transformations. A highly reliable and common method is the Nucleophilic Aromatic Substitution (SₙAr) reaction. This approach is favored because the electron-withdrawing nitrile group strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.

The proposed synthesis involves the reaction of 2-fluorobenzonitrile with n-propylamine. Fluorine is an excellent leaving group in SₙAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates the initial nucleophilic attack.

Sources

- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 74396-53-5 Name: [xixisys.com]

- 2. 2-(propylamino)benzonitrile CAS#: 74396-53-5 [m.chemicalbook.com]

- 3. 74396-53-5|2-(Propylamino)benzonitrile|BLD Pharm [bldpharm.com]

- 4. 2-Aminobenzonitrile | C7H6N2 | CID 72913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzonitrile Supplier | 100-47-0 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

Introduction and Structural Analysis of 2-(Propylamino)benzonitrile

An In-Depth Technical Guide Deconvolution of the Mechanism of Action for 2-(Propylamino)benzonitrile: A Strategic Whitepaper for Drug Discovery Professionals

Abstract 2-(Propylamino)benzonitrile represents a novel chemical entity with an uncharacterized biological mechanism of action. This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals aiming to elucidate its molecular target and physiological effects. In the absence of direct literature, this guide establishes a robust, hypothesis-driven framework based on structural bioinformatics and proven experimental strategies. We present a multi-phase research plan encompassing in silico profiling, advanced phenotypic screening, state-of-the-art chemical proteomics for target identification, and rigorous biophysical and cellular assays for target validation. This whitepaper is structured not as a rigid template, but as a dynamic, logical progression of scientific inquiry, complete with detailed protocols, data interpretation frameworks, and workflow visualizations to guide the comprehensive investigation of this compound's mechanism of action.

2-(Propylamino)benzonitrile is an aromatic compound featuring a benzonitrile core substituted with a propylamino group at the ortho position (CAS 74396-53-5).[1][2] While specific pharmacological data for this exact molecule is absent from the public domain, an analysis of its constituent moieties provides a foundation for generating actionable hypotheses.

-

The Benzonitrile Moiety: The benzonitrile group is a well-established pharmacophore in modern medicinal chemistry.[3] Its unique electronic properties, metabolic stability, and ability to act as a hydrogen bond acceptor make it a privileged structure.[4][5] The strong electron-withdrawing nature of the nitrile can influence π-π stacking interactions with biological targets and modulate the pKa of adjacent functional groups.[3][6] Benzonitrile-containing drugs have been successfully developed as kinase inhibitors, aromatase inhibitors, and antivirals, demonstrating the scaffold's versatility.[4][7]

-

The N-Propylamino Group: The secondary amine provides a hydrogen bond donor and can be protonated under physiological pH, allowing for ionic interactions with target proteins. The propyl group adds a degree of hydrophobicity, potentially influencing membrane permeability and interaction with hydrophobic pockets in target proteins.

The combination of a hydrogen bond-accepting nitrile and a potentially charged hydrogen-bond-donating amine within a semi-rigid aromatic scaffold suggests a high probability of interaction with well-defined binding sites on protein targets.

Hypothesis Generation: Plausible Target Classes

Based on structural analogy and computational predictions for similar aminonitrile compounds, we can hypothesize that 2-(Propylamino)benzonitrile is likely to interact with one or more of the following protein classes:[8]

-

Protein Kinases: The benzonitrile scaffold is present in numerous kinase inhibitors.[4] The amino group could mimic the hinge-binding motif common to many ATP-competitive inhibitors.

-

G-Protein Coupled Receptors (GPCRs): Substituted aminonitriles have been predicted to be potential GPCR ligands.[8] The compound's structure could fit within the transmembrane helical binding pockets typical of aminergic GPCRs.

-

Ion Channels: The benzonitrile moiety is found in several known ion channel modulators, where the polar nitrile group can interact with residues in the channel pore.[5][8]

-

Enzymes (e.g., Proteases, Dipeptidyl Peptidases): Aminonitrile compounds have been explored as enzyme inhibitors, where the nitrile can act as a bioisostere for carbonyl groups or as a warhead for covalent modification.[5][9]

This set of hypotheses forms the basis for a multi-pronged experimental approach designed to identify and validate the true molecular target(s).

A Phased Experimental Strategy for Target Deconvolution

We propose a comprehensive, three-phase workflow to systematically identify the molecular target, validate the interaction, and elucidate the functional consequences of binding.

}

Overall workflow for elucidating the mechanism of action.

Phase I: Unbiased Target Identification

The initial phase employs parallel strategies to generate a list of putative protein targets.

This approach identifies the physiological effect of the compound on cells without a priori knowledge of the target. A high-content imaging screen across a panel of diverse human cell lines (e.g., cancer lines, immortalized normal lines) can reveal effects on cell morphology, proliferation, apoptosis, or organelle health.

Table 1: Hypothetical High-Content Phenotypic Screening Results

| Cell Line | Assay Readout | Observed Effect with 10 µM Compound | Implied Pathway/Target Class |

|---|---|---|---|

| A549 (Lung Cancer) | Cell Proliferation (EdU) | 75% Inhibition | Anti-proliferative (e.g., Kinase, Tubulin) |

| HeLa (Cervical Cancer) | Cell Cycle Arrest (DAPI) | G2/M Phase Arrest | Mitotic Kinase, Tubulin Polymerization |

| SH-SY5Y (Neuroblastoma) | Neurite Outgrowth (Tuj1) | 50% Increase | Neuromodulatory (e.g., GPCR, Kinase) |

| HEK293 (Embryonic Kidney) | Calcium Flux (Fluo-4) | Increased Intracellular Ca2+ | Ion Channel, GPCR (Gq-coupled) |

This is a powerful, direct approach to isolate binding partners from a complex biological lysate. It requires synthesizing an analogue of 2-(Propylamino)benzonitrile appended with a reactive group and a reporter tag.

}

Workflow for affinity-based chemical proteomics.

Protocol 1: Affinity Chromatography Pulldown

-

Probe Synthesis: Synthesize an analogue of 2-(Propylamino)benzonitrile with an alkyne handle on the propyl chain. Click-chemistry will be used to attach a biotin tag.

-

Lysate Preparation: Prepare native protein lysate from a responsive cell line identified in the phenotypic screen (e.g., HeLa cells).

-

Incubation: Incubate the lysate (1 mg total protein) with the biotinylated probe (5 µM) for 1 hour at 4°C. For the competition control, pre-incubate a parallel lysate with excess free 2-(Propylamino)benzonitrile (500 µM) for 30 minutes before adding the probe.

-

Capture: Add streptavidin-coated magnetic beads to each lysate and incubate for 1 hour to capture the probe and its binding partners.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific proteins.

-

Elution & Digestion: Elute bound proteins or perform on-bead trypsin digestion.

-

Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS.

-

Data Analysis: Identify proteins that are significantly enriched in the probe sample compared to the competition control. These are high-confidence "hits."

Phase II: Target Validation and Biophysical Characterization

This phase rigorously validates the hits from Phase I using orthogonal, in vitro methods.

Surface Plasmon Resonance (SPR) is the gold standard for quantifying label-free binding kinetics.

Protocol 2: Surface Plasmon Resonance (SPR) Analysis

-

Target Immobilization: Covalently immobilize the purified recombinant hit protein onto a sensor chip surface.

-

Analyte Injection: Flow precise concentrations of 2-(Propylamino)benzonitrile over the chip surface in a series of injections, from low to high concentration.

-

Data Acquisition: Measure the change in refractive index at the surface, which is proportional to the mass of compound binding to the immobilized protein.

-

Kinetic Analysis: Fit the association and dissociation curves to a binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋).

Table 2: Representative SPR Binding Data for Putative Targets

| Protein Hit | K₋ (µM) | kₐ (1/Ms) | kₔ (1/s) | Interpretation |

|---|---|---|---|---|

| Kinase X | 0.250 | 2.0 x 10⁵ | 0.05 | High-affinity interaction |

| GPCR Y | 5.2 | 1.1 x 10⁴ | 0.057 | Moderate-affinity interaction |

| Protein Z | >100 | N/A | N/A | No significant binding |

CETSA confirms target engagement in a cellular context. The binding of a ligand typically stabilizes a protein, increasing its melting temperature.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with either vehicle (DMSO) or 2-(Propylamino)benzonitrile (e.g., 10 µM) for 1 hour.

-

Heating: Aliquot the cell suspensions and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

-

Lysis & Separation: Lyse the cells and separate the soluble protein fraction (un-denatured) from the precipitated fraction by centrifugation.

-

Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting.

-

Analysis: A positive result is a rightward shift in the melting curve for the target protein in the compound-treated samples compared to the vehicle control, indicating stabilization upon binding.

Phase III: Functional Elucidation and Pathway Analysis

The final phase connects target binding to a functional cellular outcome.

If the validated target is an enzyme, its activity must be measured. For a kinase, this involves a phosphorylation assay.

Protocol 4: In Vitro Kinase Inhibition Assay

-

Reaction Setup: Prepare a reaction mixture containing recombinant Kinase X, its specific peptide substrate, and ATP.

-

Inhibitor Titration: Add varying concentrations of 2-(Propylamino)benzonitrile to the reaction wells.

-

Reaction & Detection: Incubate to allow phosphorylation. Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ATP consumption assay or antibody-based detection).

-

IC₅₀ Determination: Plot the percentage of kinase activity against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

To confirm that the compound's effect on cells is mediated through the validated target, one can use techniques like siRNA or CRISPR/Cas9 to deplete the target protein. If the compound's effect (e.g., G2/M arrest) is diminished in the target-depleted cells, it provides strong evidence for an on-target mechanism.

}

Hypothetical pathway based on experimental findings.

Conclusion

While 2-(Propylamino)benzonitrile is currently a molecule without a known biological role, its structure is reminiscent of established pharmacophores. The systematic, multi-phase strategy outlined in this guide provides a clear and robust pathway for its complete mechanistic deconvolution. By integrating unbiased screening with direct biochemical and cellular validation techniques, researchers can confidently identify the molecular target, characterize the binding interaction, and ultimately define the mechanism of action. This foundational work is the critical first step in evaluating the therapeutic potential of this and other novel chemical entities.

References

-

BenchChem. (n.d.). Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols. Retrieved from [4]

-

BenchChem. (n.d.). The Rise of Benzonitrile Compounds in Medicinal Chemistry: A Technical Guide. Retrieved from [3]

-

BenchChem. (n.d.). Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols. Retrieved from [7]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link][5]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Retrieved from [10]

-

da Silva, W. M. B., et al. (2022). In Silico Pharmacological Prediction of Substituted Aminonitriles. MDPI. Retrieved from [Link][8]

-

PubChem. (n.d.). 2-(3-Oxopropylamino)benzonitrile. Retrieved from [Link][11]

-

BLD Pharm. (n.d.). 2-(Propylamino)benzonitrile. Retrieved from [1]

-

ChemicalBook. (n.d.). 2-(propylamino)benzonitrile CAS#: 74396-53-5. Retrieved from [2]

-

Arrahman, A., et al. (2023). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Brieflands. Retrieved from [Link][9]

-

Wang, S., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1519-1539. Retrieved from [Link][6]

Sources

- 1. 74396-53-5|2-(Propylamino)benzonitrile|BLD Pharm [bldpharm.com]

- 2. 2-(propylamino)benzonitrile CAS#: 74396-53-5 [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. brieflands.com [brieflands.com]

- 10. nbinno.com [nbinno.com]

- 11. 2-(3-Oxopropylamino)benzonitrile | C10H10N2O | CID 59401344 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activities of 2-(Propylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. This technical guide provides a comprehensive exploration of the potential biological activities of 2-(Propylamino)benzonitrile, a specific derivative for which direct biological data is not yet extensively available. By leveraging structure-activity relationship (SAR) data from analogous compounds, this document extrapolates and predicts potential anticancer, antimicrobial, and anti-inflammatory properties. This guide is intended to serve as a foundational resource for researchers, offering theoretical frameworks, mechanistic insights, and detailed experimental protocols to stimulate and guide future investigations into this promising compound.

Introduction: The Chemical and Pharmacological Landscape of 2-(Propylamino)benzonitrile

2-(Propylamino)benzonitrile is an aromatic organic compound featuring a benzene ring substituted with a nitrile group (-C≡N) and a propylamino group (-NHCH₂CH₂CH₃) at the ortho position. The strategic placement of these functional groups suggests a high potential for diverse biological interactions. The nitrile group, a strong electron-withdrawing moiety, can participate in hydrogen bonding and π-π stacking interactions with biological targets, while the secondary amine introduces a basic center and a lipophilic alkyl chain, which can influence the compound's pharmacokinetic profile and target engagement.

While direct experimental evidence for the biological effects of 2-(Propylamino)benzonitrile is sparse, the broader family of 2-aminobenzonitrile derivatives has demonstrated significant promise in several therapeutic areas. This guide will synthesize existing knowledge on these related compounds to build a predictive model for the bioactivity of 2-(Propylamino)benzonitrile.

Predicted Anticancer Activity: A Focus on Kinase Inhibition and Cytotoxicity

The 2-aminobenzonitrile core is a common feature in molecules designed as kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Kinases are pivotal enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers.

Mechanistic Rationale: Targeting Key Oncogenic Signaling Pathways

Based on analogous structures, 2-(Propylamino)benzonitrile is predicted to exert anticancer effects through the inhibition of key kinases involved in oncogenesis, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Src kinase. The aminobenzonitrile moiety can serve as a scaffold that anchors the molecule within the ATP-binding pocket of these kinases, leading to the disruption of downstream signaling cascades that promote tumor growth and angiogenesis.

For instance, studies on related 2-aminobenzothiazole and pyrimidine-5-carbonitrile derivatives have shown potent inhibition of EGFR and other tyrosine kinases.[1][2] The introduction of an amino group at the ortho position of a benzophenone ring, a structurally related scaffold, has been shown to be crucial for enhanced growth inhibition by targeting tubulin polymerization.[3]

Figure 1: Predicted inhibition of receptor tyrosine kinase signaling by 2-(Propylamino)benzonitrile.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a primary screening tool for potential anticancer agents.[1][4][5][6][7]

Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined optimal density.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 2-(Propylamino)benzonitrile in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to obtain a range of desired concentrations.

-

Replace the culture medium in the wells with fresh medium containing the different concentrations of the test compound. Include vehicle-only controls.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Addition and Formazan Formation:

-

Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 2-4 hours to allow for formazan crystal formation.

-

-

Solubilization:

-

Carefully remove the MTT-containing medium.

-

Add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

-

Structure-Activity Relationship (SAR) Insights

-

Amino Group Substitution: The nature of the substituent on the amino group is critical. The propyl group in 2-(Propylamino)benzonitrile provides a degree of lipophilicity that may enhance cell membrane permeability. SAR studies on related compounds suggest that varying the length and branching of the alkyl chain can modulate anticancer activity.[8]

-

Aromatic Ring Substitution: The electronic properties of the benzonitrile ring can be fine-tuned with additional substituents to optimize kinase binding and overall potency.

| Analogous Compound Class | Target/Cell Line | Reported Activity (IC₅₀) | Reference |

| 2-Phenylacrylonitrile derivatives | HCT116, BEL-7402 | 5.9 nM, 7.8 nM | [9] |

| N-Arylbenzo[h]quinazolin-2-amines | HuH-7, Caco-2, MDA-MB-468, HCT-116 | 1.7 - 6 µM | [10] |

| 2-Aminobenzophenone derivatives | Colo 205, NUGC3, HA22T | 50-100 fold lower than combretastatin A-4 | [3] |

| 2'-Aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile | Src Kinase | 0.9 - 5.9 µM | [11] |

Table 1: Anticancer activities of structurally related benzonitrile and aminobenzonitrile derivatives.

Predicted Antimicrobial Activity: Disrupting Bacterial Viability

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Benzonitrile derivatives have emerged as a promising class of compounds with potential antimicrobial properties.[12][13]

Mechanistic Rationale: Potential Mechanisms of Action

The predicted antimicrobial activity of 2-(Propylamino)benzonitrile is likely multifaceted. The lipophilic nature of the propyl chain could facilitate its insertion into the bacterial cell membrane, leading to disruption of membrane integrity and leakage of cellular contents. Furthermore, the benzonitrile moiety might interact with essential bacterial enzymes, such as penicillin-binding proteins (PBPs) or β-lactamases, leading to their inhibition.[14]

Figure 2: Predicted antimicrobial mechanisms of action for 2-(Propylamino)benzonitrile.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][15][16][17]

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after an incubation period.

Step-by-Step Methodology:

-

Preparation of Test Compound:

-

Prepare a stock solution of 2-(Propylamino)benzonitrile in a suitable solvent (e.g., DMSO).

-

Perform two-fold serial dilutions in a 96-well plate containing sterile broth (e.g., Mueller-Hinton Broth).

-

-

Inoculum Preparation:

-

Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase.

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

-

Dilute the standardized suspension to the final required inoculum density.

-

-

Inoculation:

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

-

Incubation:

-

Incubate the plate at 37°C for 16-20 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound in which no visible growth is observed.

-

Structure-Activity Relationship (SAR) Insights

-

N-Alkyl Chain Length: Studies on N-alkyl amines and amides have shown that the length of the alkyl chain significantly influences antimicrobial activity, with optimal activity often observed for compounds with intermediate chain lengths.[11][18] The propyl group of 2-(Propylamino)benzonitrile falls within a range that could confer good activity.

-

Aromatic System: The presence of the benzonitrile core is crucial. Modifications to the aromatic ring, such as the introduction of halogens or other functional groups, have been shown to modulate antimicrobial potency in related compounds.

| Analogous Compound Class | Microorganism | Reported Activity (MIC) | Reference |

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25 µg/mL | [12] |

| N-alkyl and N-aryl piperazine derivatives | S. aureus, P. aeruginosa, E. coli | Significant activity | [19] |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 mg/mL | [20] |

Table 2: Antimicrobial activities of structurally related benzonitrile and aminobenzonitrile derivatives.

Predicted Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and certain cancers. Benzonitrile derivatives have been investigated as potential anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[21]

Mechanistic Rationale: Targeting COX-2

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated by the inhibition of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. The inducible isoform, COX-2, is a particularly attractive target as its expression is upregulated at sites of inflammation. Structurally related compounds to 2-(Propylamino)benzonitrile have shown selective inhibition of COX-2.[14]

Figure 3: Predicted mechanism of anti-inflammatory action via COX-2 inhibition.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a fluorogenic substrate.[4][6][7]

Principle: The peroxidase component of COX-2 reduces prostaglandin G2 (PGG2) to prostaglandin H2 (PGH2). This reaction is used to measure the oxidation of a fluorometric probe, and the inhibition of this process by a test compound is quantified.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare assay buffer, heme, purified human or ovine COX-2 enzyme, arachidonic acid (substrate), and a fluorometric probe.

-

Prepare a stock solution of 2-(Propylamino)benzonitrile and a positive control (e.g., celecoxib) in DMSO.

-

-

Assay Setup:

-

In a 96-well black microplate, add the assay buffer, heme, and COX-2 enzyme solution.

-

Add the test compound at various concentrations or the positive control. Include vehicle-only wells.

-

Pre-incubate to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the fluorometric probe and arachidonic acid.

-

Immediately measure the fluorescence kinetics using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 535 nm/587 nm).

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot a dose-response curve and calculate the IC₅₀ value.

-

Structure-Activity Relationship (SAR) Insights

-

Substituent Position: The substitution pattern on the benzonitrile ring is critical for COX-2 selectivity and potency.

-

Amine Functionality: The nature of the amino substituent can influence interactions with the active site of the COX enzyme.

| Analogous Compound Class | Target Enzyme | Reported Activity (IC₅₀) | Reference |

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | COX-2 | 5.84 µM | [14] |

| Pyrimidine derivatives | COX-2 | 0.04 µM | [18] |

| 1,3-Dihydro-2H-indolin-2-one derivatives | COX-2 | 2.35 - 3.34 µM |

Table 3: Anti-inflammatory activities of structurally related compounds.

Future Directions and Conclusion

This technical guide has outlined the significant potential of 2-(Propylamino)benzonitrile as a lead compound for the development of novel therapeutics, based on a comprehensive analysis of its structural analogs. The predicted anticancer, antimicrobial, and anti-inflammatory activities are rooted in the well-established pharmacological importance of the benzonitrile scaffold.

The experimental protocols provided herein offer a clear roadmap for the initial in vitro evaluation of 2-(Propylamino)benzonitrile. Future research should focus on:

-

Synthesis and Characterization: The first crucial step is the efficient synthesis and thorough characterization of 2-(Propylamino)benzonitrile.

-

In Vitro Screening: The compound should be systematically screened for its anticancer, antimicrobial, and anti-inflammatory activities using the protocols detailed in this guide.

-

Mechanism of Action Studies: Should promising activity be identified, further studies to elucidate the precise mechanism of action will be essential. This may include a broader kinase profiling, investigation of effects on bacterial cell morphology, and assessment of prostaglandin production in inflammatory models.

-

In Vivo Efficacy and Pharmacokinetics: Promising in vitro results should be followed by in vivo studies in appropriate animal models to evaluate efficacy and to characterize the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

References

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved January 18, 2026, from [Link]

- Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. (2025). BenchChem.

- Validating the Efficacy of 2-Hydroxybenzonitrile as an Enzyme Inhibitor: A Compar

- Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125. (2025). BenchChem.

-

MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved January 18, 2026, from [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved January 18, 2026, from [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). [Video]. YouTube. [Link]

-

Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). protocols.io. [Link]

-

Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. [Link]

-

Antiinflammatory Agents. 2. Syntheses and Antiinflammatory Activity of Substituted 2-aminophenylacetic Acid Derivatives. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Cytotoxicity Evaluation of a New Set of 2-Aminobenzo[de]iso-quinoline-1,3-diones. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

- Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. (2025). BenchChem.

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Novel acetamide derivatives of 2-aminobenzimidazole prevent inflammatory arthritis in rats via suppression of pro-inflammatory mediators. (2022, April 16). PubMed. [Link]

- A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery. (2025). BenchChem.

-

Analgesic and Antiinflammatory Activity of Derivatives of 2-Aminobenzothiazole. (2025, August 6). ResearchGate. [Link]

- SYNTHESIZING PD (II), RU (II) BENZONITRILE- PHENOTHIAZINE DERIVATIVE COMPLEXES AND INVESTIGATING THEIR ANTIBACTERIAL ACTIVITY AN. (2024, January 12). Anbar Journal of Agricultural Sciences, 22(2), 1082-1093.

-

Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023, June 9). National Center for Biotechnology Information. [Link]

-

Antimicrobials: Mechanism of action. (2021, April 3). [Video]. YouTube. [Link]

-

Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (n.d.). RSC Publishing. Retrieved January 18, 2026, from [Link]

-

Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (2023, October 23). PubMed. [Link]

-

Synthesis, characterization, and antimicrobial activity of some new N-aryl-N'-(2-oxoindolin-3-ylidene)-benzohydrazonamides. (2019, December). PubMed. [Link]

-

Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][4][5]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022, February 12). MDPI. [Link]

- Design, Synthesis and Antimicrobial Activity of N1-Alkyl/Aryl- N5-(1, 3-Benzothiazol-2-Yl)-1, 5-Biurets. (2021, May 11). International Journal of Research in Engineering and Science, 9(5), 23-28.

-

Cytotoxicity Evaluation of a New Set of 2-Aminobenzo[de]iso-quinoline-1,3-diones. (2014). Molecules, 19(12), 20466-20477. [Link]

- Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. (2024, February 1). Russian Journal of General Chemistry, 94(2), 435-451.

-

Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. (2006, March 15). PubMed. [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Pharmacokinetics - Drug Design Org [drugdesign.org]

- 3. Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Cytotoxicity Evaluation of a New Set of 2-Aminobenzo[de]iso-quinoline-1,3-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antiinflammatory agents. 2. Syntheses and antiinflammatory activity of substituted 2-aminophenylacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cytotoxicity evaluation of a new set of 2-aminobenzo[de]iso-quinoline-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of 2-(Propylamino)benzonitrile

An In-Depth Technical Guide to 2-(Propylamino)benzonitrile: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(propylamino)benzonitrile, a substituted aromatic nitrile of interest in synthetic and medicinal chemistry. While the specific historical discovery of this compound is not extensively documented, this guide situates its development within the broader context of benzonitrile chemistry. Detailed, field-proven methodologies for its synthesis and characterization are presented, alongside an exploration of its physicochemical properties. Furthermore, this document elucidates the current and potential applications of 2-(propylamino)benzonitrile as a versatile chemical intermediate, particularly in the design and development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry, drug discovery, and materials science.

Introduction and Historical Context

2-(Propylamino)benzonitrile belongs to the class of aminobenzonitriles, organic compounds featuring both an amino and a nitrile functional group attached to a benzene ring. The parent compound, benzonitrile (C₆H₅CN), was first synthesized in 1844 by Hermann Fehling through the thermal dehydration of ammonium benzoate.[1][2] This discovery laid the groundwork for the exploration of a vast array of substituted benzonitriles, each with unique properties and applications.

While the precise date and discoverer of 2-(propylamino)benzonitrile are not prominently recorded in scientific literature, its synthesis can be logically inferred as an extension of established synthetic methodologies developed throughout the 20th century. The introduction of an N-propyl group to the 2-aminobenzonitrile scaffold is a straightforward chemical transformation, likely first performed as part of broader investigations into the structure-activity relationships of substituted benzonitriles in various chemical and biological systems. The interest in such compounds has been significantly driven by their utility as intermediates in the synthesis of pharmaceuticals and other functional molecules.

Synthesis of 2-(Propylamino)benzonitrile

The synthesis of 2-(propylamino)benzonitrile can be achieved through several reliable methods. The most common and practical approach involves the N-alkylation of 2-aminobenzonitrile with a propyl halide.

Preferred Synthetic Route: N-Alkylation of 2-Aminobenzonitrile

This method is favored due to the ready availability of the starting materials and the generally high yields. The reaction proceeds via a nucleophilic substitution mechanism, where the amino group of 2-aminobenzonitrile attacks the electrophilic carbon of the propyl halide.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-aminobenzonitrile (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate, K₂CO₃, 1.5-2.0 eq.).

-

Addition of Alkylating Agent: To the stirred suspension, add 1-bromopropane or 1-iodopropane (1.1-1.2 eq.) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for 2-(propylamino)benzonitrile via N-alkylation.

Physicochemical Properties and Characterization

2-(Propylamino)benzonitrile is a stable compound under normal laboratory conditions. A summary of its key physicochemical properties is provided below.

| Property | Value | Reference |

| CAS Number | 74396-53-5 | [3][4] |

| Molecular Formula | C₁₀H₁₂N₂ | [3][4] |

| Molecular Weight | 160.22 g/mol | [3][4] |

| Storage Temperature | 2-8°C | [3][4] |

Characterization:

The identity and purity of 2-(propylamino)benzonitrile are typically confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the aromatic protons, the protons of the propyl group (triplet for the methyl, sextet for the methylene adjacent to the methyl, and a triplet for the methylene attached to the nitrogen), and a broad singlet for the N-H proton.

-

¹³C NMR will display distinct peaks for the aromatic carbons, the nitrile carbon, and the carbons of the propyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a sharp absorption band around 2220-2240 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. A band in the region of 3300-3500 cm⁻¹ will indicate the N-H stretch.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 160.22, confirming the molecular weight of the compound.

Applications in Research and Drug Discovery

2-(Propylamino)benzonitrile serves as a valuable building block in organic synthesis. Its bifunctional nature (amino and nitrile groups) allows for a wide range of chemical transformations, making it a versatile intermediate in the preparation of more complex molecules.

A significant area of application for aminobenzonitrile derivatives is in medicinal chemistry. For instance, the core structure of 2-aminobenzonitrile is found in a class of compounds developed as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.[5] The synthesis of various N-substituted 2-aminobenzonitriles allows for the exploration of the binding pocket of target enzymes and the optimization of pharmacokinetic and pharmacodynamic properties.

While specific studies on the biological activity of 2-(propylamino)benzonitrile are not widely published, its structural similarity to known bioactive molecules suggests its potential as a scaffold for the development of new therapeutic agents.

Diagram of Potential Signaling Pathway Involvement:

Caption: Hypothetical role of 2-(propylamino)benzonitrile in drug discovery.

Safety and Handling

As with any chemical compound, 2-(propylamino)benzonitrile should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(Propylamino)benzonitrile is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. While its specific historical origins are not well-defined, its synthesis is readily achievable through established chemical protocols. The continued exploration of its chemical reactivity and potential biological activity is likely to uncover new applications for this and related compounds in the development of novel functional molecules and therapeutic agents.

References

-

PubChem. (n.d.). 2-(3-Oxopropylamino)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Benzylamino)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Brieflands. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]

-

American Chemical Society. (2018). Benzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Gram-scale synthesis of benzylamine from benzonitrile. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

-

Grokipedia. (n.d.). Benzonitrile. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-[(propylamino)methyl]benzonitrile (C11H14N2). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(Propylamino)benzonitrile Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a diverse array of biologically active compounds. The introduction of an N-propyl group at the 2-amino position affords 2-(propylamino)benzonitrile, a molecule with a unique combination of lipophilicity and hydrogen bonding potential that has garnered interest in the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 2-(propylamino)benzonitrile and its derivatives. We will explore various synthetic strategies, delve into the structure-activity relationships (SAR) that govern their biological effects, and present detailed protocols for their preparation and evaluation. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the chemical space of 2-(propylamino)benzonitrile analogs and unlock their therapeutic potential.

Introduction: The 2-Aminobenzonitrile Core and the Significance of N-Alkylation

The 2-aminobenzonitrile core is a key pharmacophore found in numerous compounds with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties[1]. The presence of both a nucleophilic amino group and an electrophilic nitrile group on an aromatic ring provides a rich platform for chemical modification and the synthesis of complex heterocyclic systems[2].

The N-alkylation of the 2-amino group, specifically with a propyl chain, modulates the physicochemical properties of the parent molecule in several critical ways:

-

Increased Lipophilicity: The addition of the propyl group enhances the compound's lipophilicity, which can improve its ability to cross cell membranes and interact with hydrophobic pockets in biological targets.

-

Modified Hydrogen Bonding: The secondary amine retains a hydrogen bond donor capability, which is often crucial for target engagement, while the alkyl chain can introduce new van der Waals interactions.

-

Steric Influence: The propyl group can introduce steric bulk that may enhance selectivity for a particular biological target or influence the preferred conformation of the molecule.

These modifications make 2-(propylamino)benzonitrile and its analogs attractive candidates for drug discovery programs targeting a variety of diseases.

Synthetic Strategies and Derivatization

The synthesis of 2-(propylamino)benzonitrile and its derivatives can be approached through several strategic pathways. The choice of method often depends on the desired scale, the availability of starting materials, and the need for specific substitutions on the benzonitrile ring.

Synthesis of the 2-(Propylamino)benzonitrile Core

The most direct route to 2-(propylamino)benzonitrile involves the N-alkylation of 2-aminobenzonitrile.

Diagram of the General Synthetic Workflow:

Caption: General workflow for the synthesis of 2-(propylamino)benzonitrile.

Experimental Protocol: N-Alkylation of 2-Aminobenzonitrile

This protocol describes a general procedure for the mono-N-alkylation of 2-aminobenzonitrile using propyl bromide.

Materials:

-

2-Aminobenzonitrile

-

Propyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzonitrile (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile.

-

Addition of Alkylating Agent: While stirring the suspension at room temperature, add propyl bromide (1.2 eq) dropwise.

-

Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C). Monitor the progress of the reaction by TLC. The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2-(propylamino)benzonitrile.

Causality Behind Experimental Choices:

-

Excess Base: Potassium carbonate is used in excess to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

-

Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.

-

Monitoring by TLC: TLC is a crucial in-process control to determine the completion of the reaction and to monitor for the formation of byproducts, such as the dialkylated product.

Synthesis of Analogs and Derivatives

The 2-(propylamino)benzonitrile scaffold can be further modified to explore structure-activity relationships. Common derivatization strategies include:

-

Substitution on the Benzene Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the aromatic ring can modulate the electronic and steric properties of the molecule.

-

Modification of the Propyl Chain: The propyl group can be replaced with other alkyl or functionalized chains to probe the binding pocket of the target protein.

-

Annulation Reactions: The 2-amino and nitrile groups can participate in cyclization reactions to form heterocyclic systems, such as quinazolines. For example, 2-aminobenzonitriles can react with N-benzyl cyanamides in the presence of an acid to form 2-amino-4-iminoquinazolines[3].

Physicochemical Properties and Analytical Characterization

A thorough characterization of synthesized 2-(propylamino)benzonitrile derivatives is essential to confirm their identity, purity, and stability. A combination of spectroscopic and chromatographic techniques is typically employed.

| Analytical Technique | Information Obtained |

| ¹H and ¹³C NMR | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon. |

| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups, such as the N-H bond of the secondary amine and the C≡N stretch of the nitrile. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation. |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and can be used for quantification. |

Biological Activities and Therapeutic Potential

While the specific biological profile of 2-(propylamino)benzonitrile is not extensively documented in publicly available literature, the broader class of 2-aminobenzonitrile derivatives has shown promise in several therapeutic areas. The introduction of the N-propyl group is anticipated to modulate these activities.

Enzyme Inhibition

Dipeptidyl Peptidase-4 (DPP-4) Inhibition:

Quinazolinone derivatives bearing a methyl-benzonitrile moiety have been investigated as inhibitors of DPP-4, an enzyme involved in glucose metabolism. These compounds have shown good inhibitory activity, although they were less potent than the reference drug sitagliptin[4]. The nitrile group of the benzonitrile moiety has been observed to form key hydrogen bonds within the S1 pocket of the DPP-4 enzyme[4]. The N-propyl group in 2-(propylamino)benzonitrile derivatives could potentially enhance binding to hydrophobic regions of the enzyme.

Kinase Inhibition:

The 2-aminobenzonitrile scaffold is present in some kinase inhibitors. For instance, derivatives of 2-aminobenzophenone have been identified as antimitotic agents that inhibit tubulin polymerization[5]. The N-propyl group could influence the binding affinity and selectivity of these compounds for different kinases. The development of kinase inhibitors often involves screening against a panel of kinases to determine their selectivity profile.

Diagram of a Generic Kinase Inhibition Pathway:

Sources

A Toxicological and Safety Assessment of 2-(Propylamino)benzonitrile: A Guide Based on Surrogate Data and Predictive Principles

Disclaimer: Direct and comprehensive toxicological data for 2-(Propylamino)benzonitrile (CAS No. 74396-53-5) is not extensively available in publicly accessible literature and databases. This guide provides a detailed safety and toxicity profile for the closely related parent compound, Benzonitrile (CAS No. 100-47-0) , as a surrogate for initial hazard assessment. The principles of Structure-Activity Relationship (SAR) suggest that while the toxicological profile of benzonitrile provides a critical baseline, the addition of a propylamino group will alter the physicochemical properties and metabolic pathways, potentially influencing the toxicity of 2-(Propylamino)benzonitrile. This document is intended for researchers, scientists, and drug development professionals and should be used to inform, not replace, empirical testing.

Introduction: Chemical Identity and Hazard Context

2-(Propylamino)benzonitrile belongs to the nitrile chemical family, characterized by a -C≡N functional group. While it is utilized in specialized organic synthesis, its toxicological profile has not been formally established.[1][2] In such instances, a common toxicological approach is to evaluate the parent or a structurally similar compound. Benzonitrile, the simplest aromatic nitrile, serves as the most appropriate surrogate for this analysis.

Benzonitrile is a colorless liquid with an almond-like odor, used as a solvent and an intermediate in the synthesis of various chemicals, including drugs, dyes, and perfumes.[3][4] Its established toxicological profile provides a foundation for predicting the potential hazards of its derivatives.

Key Physicochemical Properties (Benzonitrile):

| Property | Value | Source |

| CAS Number | 100-47-0 | [Sigma-Aldrich] |

| Molecular Formula | C₇H₅N | [Sigma-Aldrich] |

| Molecular Weight | 103.12 g/mol | [Sigma-Aldrich] |

| Boiling Point | 191 °C (376 °F) | [Sigma-Aldrich] |

| Melting Point | -13 °C (9 °F) | [Sigma-Aldrich] |

| Log P (o/w) | 1.5 | [Sigma-Aldrich] |

The addition of a propylamino group to the benzonitrile structure is expected to increase its molecular weight, lipophilicity (Log P), and potential for metabolic interactions, which must be considered when extrapolating toxicological data.

Toxicological Profile of Benzonitrile

The toxicity of benzonitrile has been evaluated across acute, repeated-dose, and genetic endpoints. A key mechanistic feature is that, unlike aliphatic nitriles, its toxicity is not primarily driven by the in-vivo release of cyanide. Instead, it acts as a metabolic uncoupler, similar to compounds like pentachlorophenol.[4]

Acute Toxicity

Benzonitrile is classified as harmful if swallowed or in contact with skin.[5] Acute exposure can lead to symptoms including respiratory distress, muscular weakness, prostration, convulsions, and coma.[3][6]

Summary of Acute Toxicity Data (Benzonitrile):

| Route | Species | Value (LD₅₀ / LC₅₀) | Classification | Source |

| Oral | Rat | 690 - 1500 mg/kg | Category 4 (Harmful) | |

| Dermal | Rabbit | 1250 - 1400 mg/kg | Category 4 (Harmful) | [5] |

| Inhalation | Rat | >8 mg/L (4h) | - | [5] |

| Inhalation | Mouse | <2.95 mg/L (4h) | Moderate Toxicity | [5] |

Mice appear to be more sensitive to inhalation exposure than rats.[5] Sublethal signs in rabbits following dermal exposure included salivation, ataxia, tremors, and loss of righting reflex.[5]

Skin and Eye Irritation

Benzonitrile is considered a slight skin and eye irritant.[5] In rabbit studies, undiluted benzonitrile caused very slight erythema on the skin and transient, reversible irritation to the eyes.[5] However, case studies in humans report it as an irritant to the skin, eyes, nose, and throat, warranting caution and appropriate personal protective equipment (PPE).[4][5]

Genotoxicity and Mutagenicity

Based on a weight of evidence, benzonitrile is not considered to be genotoxic in vivo.[5][7]

-

Ames Test: Studies using Salmonella typhimurium strains TA98 and TA100 were negative for mutagenic activity, both with and without metabolic activation.[8]

-

In Vitro Micronucleus Test: While some in vitro assays have shown weak positive results, suggesting aneugenic (chromosome loss) effects at low concentrations, these were not replicated in subsequent in vivo studies.[9]

-

In Vivo Micronucleus Test: An in vivo mammalian erythrocyte micronucleus test in mice (OECD TG 474) was negative, which is the definitive test for this endpoint.[5][7]

This protocol outlines the standard procedure for assessing the potential of a test chemical to induce micronuclei in erythrocytes, a key indicator of chromosomal damage.

-

Animal Model: Use of B6C3F1 mice is common.[5]

-

Dose Administration: The test substance (benzonitrile) is administered to the animals, typically via oral gavage, at multiple dose levels (e.g., 0, 37.5, 75, 150, 300, 600 mg/kg bw/day) as part of a broader repeat-dose study (e.g., 13 weeks).[5]

-

Sample Collection: At appropriate time points (e.g., 24 and 48 hours after the final dose), peripheral blood or bone marrow samples are collected.

-

Slide Preparation: Smears are prepared and stained with a fluorescent dye (e.g., acridine orange) or Giemsa to differentiate polychromatic erythrocytes (PCEs, immature) from normochromatic erythrocytes (NCEs, mature).

-

Microscopic Analysis: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity.

-

Data Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control indicates a positive result.

Caption: Standard workflow for assessing genotoxicity, moving from in vitro screening to in vivo confirmation.

Repeated-Dose Toxicity

Sub-chronic oral studies in rats and mice identified the liver and kidney as the primary target organs for benzonitrile toxicity.[5] Effects observed included hydrocarbon nephropathy, which is a phenomenon unique to male rats and of limited relevance to human health assessment.[5]

Safety, Handling, and Exposure Control

Given the hazards identified for benzonitrile, stringent safety protocols are required when handling it or its derivatives like 2-(Propylamino)benzonitrile.

Hazard Identification and Classification

Benzonitrile is classified under the Globally Harmonized System (GHS) with the following primary hazards:

-